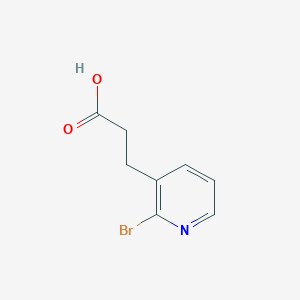

3-(2-Bromopyridin-3-yl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromopyridin-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-2,5H,3-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYXKJQVNFLXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784983-11-4 | |

| Record name | 3-(2-bromopyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Bromopyridin 3 Yl Propanoic Acid

Direct Synthesis Approaches to 3-(2-Bromopyridin-3-yl)propanoic acid

The direct synthesis of this compound can be approached through several strategic methodologies. These include the formation of the crucial carbon-carbon bond to append the propanoic acid side chain, the modification of an existing unsaturated side chain, and the direct introduction of a carboxyl group. Each of these approaches leverages different precursors and reaction conditions to achieve the target molecule.

Carbon-Carbon Bond Formation Strategies (e.g., Cross-Coupling Reactions)

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. wikipedia.org For the synthesis of this compound, palladium- or nickel-catalyzed reactions such as the Suzuki-Miyaura and Negishi couplings represent viable strategies for linking a three-carbon chain to the pyridine (B92270) core.

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between an organoboron compound and an organic halide, catalyzed by a palladium complex. nih.gov A plausible route to this compound using this methodology would involve the coupling of a 2,3-dihalopyridine with a suitable boron-containing reagent that bears the propanoic acid side chain or a precursor.

For instance, a starting material like 2,3-dibromopyridine could be selectively coupled with an organoboron reagent such as 3-(dihydroxyboryl)propanoic acid or its ester equivalent. The selectivity of the coupling at the 3-position over the 2-position would be a critical factor, influenced by the choice of catalyst, ligands, and reaction conditions. Research on the Suzuki-Miyaura reactions of 2-halogenated pyridines has shown that such couplings are feasible, often with good to excellent yields. researchgate.netclaremont.edu The development of ligand-free palladium-catalyzed systems has further expanded the utility of this reaction for constructing aryl-substituted pyridine derivatives. researchgate.net

Table 1: Hypothetical Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Description |

|---|---|

| Pyridine Substrate | 2,3-Dibromopyridine |

| Boron Reagent | 3-(Pinacolboranyl)propanoic acid ethyl ester |

| Catalyst | Palladium(II) acetate (Pd(OAc)₂) or Pd(dppf)Cl₂ claremont.edu |

| Ligand | Phosphine-based ligands (e.g., SPhos) or ligand-free systems researchgate.net |

| Base | Potassium carbonate (K₂CO₃) or sodium phosphate (Na₃PO₄) nih.gov |

| Solvent | Aqueous isopropanol, dioxane, or toluene |

This table presents a hypothetical reaction based on established Suzuki-Miyaura coupling principles for pyridine derivatives.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and is a powerful tool for preparing complex molecules. wikipedia.org For the synthesis of pyridyl propanoic acids, a Negishi coupling approach would typically involve a pyridyl halide and an organozinc reagent containing the propanoic acid moiety.

A potential synthetic route could start with a 2-bromo-3-halopyridine, which would then be coupled with a zinc reagent like (3-ethoxy-3-oxopropyl)zinc bromide. The use of 2-pyridylzinc reagents has been shown to be effective in cross-coupling reactions, often proceeding at room temperature. nih.govorganic-chemistry.org The development of solid, moderately air-stable 2-pyridylzinc reagents has also improved the operational simplicity of this method. nih.govorganic-chemistry.org

Table 2: Illustrative Negishi Coupling Reaction Components

| Component | Example |

|---|---|

| Pyridyl Halide | 2-Bromo-3-iodopyridine |

| Organozinc Reagent | BrZnCH₂CH₂CO₂Et |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) wikipedia.org |

| Solvent | Tetrahydrofuran (THF) |

This table illustrates potential components for a Negishi coupling reaction to form a precursor to the target compound.

Addition Reactions to Unsaturated Pyridine Precursors

Another synthetic strategy involves starting with a pyridine ring that already possesses an unsaturated three-carbon side chain at the 3-position. The desired propanoic acid can then be formed through addition reactions, most commonly hydrogenation.

This approach would begin with a precursor such as 3-(2-Bromopyridin-3-yl)acrylic acid. The carbon-carbon double bond in the acrylic acid side chain can be selectively reduced to a single bond through catalytic hydrogenation, yielding the target propanoic acid derivative. This method is advantageous as it often proceeds under mild conditions with high yields.

The synthesis of the acrylic acid precursor itself can be achieved through methods like the Knoevenagel condensation, for example, by reacting 2-bromo-3-pyridinecarboxaldehyde with malonic acid. The subsequent hydrogenation of the α,β-unsaturated acid can be carried out using various catalysts, such as palladium on carbon (Pd/C) or nickel-based catalysts, under a hydrogen atmosphere. rsc.org

Table 3: General Conditions for Hydrogenation of Pyridyl Acrylic Acids

| Parameter | Description |

|---|---|

| Substrate | 3-(2-Bromopyridin-3-yl)acrylic acid |

| Catalyst | Palladium on Carbon (Pd/C), Nickel-based catalysts rsc.org |

| Reducing Agent | Hydrogen gas (H₂) |

| Solvent | Ethanol, Methanol, or Ethyl Acetate |

| Temperature | Room temperature to moderate heating |

| Pressure | 1 atm to higher pressures of H₂ |

This table outlines typical conditions for the hydrogenation of an unsaturated carboxylic acid side chain.

Carboxylation Reactions for Propanoic Acid Moiety Introduction

Carboxylation reactions provide a direct method for introducing a carboxylic acid group onto a molecule. While direct carboxylation to form the propanoic acid side chain in a single step is complex, a two-step approach is more feasible. This would involve first introducing a two-carbon chain, followed by the addition of a carboxyl group.

A hypothetical route could start with 2-bromo-3-ethylpyridine. biosynth.com This precursor could potentially undergo a reaction at the ethyl group, for instance, through free-radical halogenation to form 2-bromo-3-(1-bromoethyl)pyridine, followed by a reaction with a cyanide source to introduce a nitrile group. Subsequent hydrolysis of the nitrile would yield the desired propanoic acid. However, controlling the regioselectivity of the initial halogenation and the subsequent steps would be a significant challenge. The pyridine ring itself can be carboxylated, but this typically involves the direct addition of CO₂ to the ring, which is not applicable for forming a propanoic acid side chain. dovepress.comnih.gov

Synthesis of Pyridine Ring Precursors for this compound

Bromination Strategies for Pyridine Derivatives

Direct bromination of pyridine is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. Such reactions typically require harsh conditions and can lead to a mixture of products. A common strategy to achieve 2-bromination is through the Sandmeyer-type reaction starting from 2-aminopyridine. This well-established method involves the diazotization of the amino group followed by displacement with a bromide ion.

Another approach involves the bromination of pyridine-N-oxide. The N-oxide activates the pyridine ring, directing electrophilic substitution to the 2- and 4-positions. Subsequent removal of the N-oxide group yields the 2-bromopyridine (B144113).

| Starting Material | Reagents | Product | Key Features |

| 2-Aminopyridine | 1. NaNO₂, HBr2. CuBr | 2-Bromopyridine | Diazotization followed by Sandmeyer reaction. |

| Pyridine | 1. H₂O₂ or m-CPBA2. Br₂, PBr₃ | 2-Bromopyridine | Activation via N-oxide formation. |

Regioselective Halogenation of Pyridines

Achieving regioselective halogenation, particularly at the 3-position of a pyridine ring, can be intricate. For the synthesis of this compound, the bromine is at the 2-position. However, understanding regioselectivity is crucial when dealing with substituted pyridines. The electronic nature of existing substituents on the pyridine ring plays a pivotal role in directing incoming electrophiles. Electron-donating groups tend to direct ortho- and para-, while electron-withdrawing groups direct meta-.

In the context of our target molecule, a precursor such as 3-substituted pyridine would be brominated. The directing effect of the substituent at the 3-position would influence the position of bromination. For instance, if the substituent is an ortho-, para-director, a mixture of products could be expected. Therefore, it is often more strategic to introduce the bromine at the 2-position first, as described in the previous section, and then build the side chain at the 3-position.

Synthetic Routes to the Propanoic Acid Side Chain Precursors

Once the 2-bromopyridine scaffold is in hand, the next critical phase is the introduction and formation of the propanoic acid side chain at the 3-position. Several classical and modern organic synthesis methods can be employed for this transformation.

Approaches via Ethyl Bromoacetate or Related Esters

The Reformatsky reaction provides a viable route to introduce a two-carbon extension that can be further elaborated. This reaction involves the treatment of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. For the synthesis of our target compound, 2-bromo-3-pyridinecarboxaldehyde would be a suitable starting material to react with ethyl bromoacetate. The resulting β-hydroxy ester can then be dehydrated and reduced to yield the ethyl 3-(2-bromopyridin-3-yl)propanoate, which upon hydrolysis gives the desired acid.

| Starting Material | Reagents | Intermediate | Final Product |

| 2-Bromo-3-pyridinecarboxaldehyde | 1. Ethyl bromoacetate, Zn2. H₃O⁺ | Ethyl 3-(2-bromopyridin-3-yl)-3-hydroxypropanoate | This compound |

Transformations of Butyl Prop-2-enoate and related acrylates

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a powerful method for C-C bond formation. A 2-bromopyridine derivative bearing a suitable coupling partner at the 3-position, such as a boronic acid or ester, can be coupled with an acrylate ester like butyl prop-2-enoate. This would directly install the propanoate side chain precursor. Subsequent reduction of the resulting α,β-unsaturated ester and hydrolysis would yield the final product. A commercially available precursor, ethyl (2E)-3-(2-bromopyridin-3-yl)acrylate, suggests this is a feasible industrial route.

| Starting Material | Reagents | Intermediate | Final Product |

| 2-Bromo-3-iodopyridine | 1. Butyl prop-2-enoate, Pd catalyst, base2. H₂, Pd/C3. NaOH, H₂O | Butyl 3-(2-bromopyridin-3-yl)propanoate | This compound |

Multi-Step Synthetic Sequences Incorporating this compound

The synthesis of this compound is inherently a multi-step process. An illustrative synthetic sequence could commence with the bromination of 3-methylpyridine. The resulting 2-bromo-3-methylpyridine can then undergo radical bromination to form 2-bromo-3-(bromomethyl)pyridine. This intermediate is a versatile precursor for introducing the propanoic acid side chain. For instance, it can be converted to the corresponding nitrile, followed by hydrolysis and homologation, or used in a malonic ester synthesis.

Example of a Multi-Step Synthesis:

Bromination: 3-Methylpyridine is brominated to yield 2-bromo-3-methylpyridine.

Side-chain Functionalization: The methyl group is functionalized, for example, via radical bromination to 2-bromo-3-(bromomethyl)pyridine.

Chain Extension (Malonic Ester Synthesis): The bromomethyl derivative is reacted with diethyl malonate in the presence of a base.

Decarboxylation and Hydrolysis: The resulting substituted malonic ester is hydrolyzed and decarboxylated to afford this compound.

Another potential route involves the Arndt-Eistert homologation. Starting from 2-bromo-3-pyridineacetic acid, which can be synthesized from 2-bromo-3-methylpyridine, the Arndt-Eistert reaction would provide a one-carbon chain extension to furnish the desired propanoic acid.

| Step | Reaction Type | Starting Material | Key Reagents | Product |

| 1 | Electrophilic Bromination | 3-Methylpyridine | Br₂, Lewis acid | 2-Bromo-3-methylpyridine |

| 2 | Radical Bromination | 2-Bromo-3-methylpyridine | NBS, AIBN | 2-Bromo-3-(bromomethyl)pyridine |

| 3 | Malonic Ester Synthesis | 2-Bromo-3-(bromomethyl)pyridine | Diethyl malonate, NaOEt | Diethyl 2-((2-bromopyridin-3-yl)methyl)malonate |

| 4 | Hydrolysis & Decarboxylation | Diethyl 2-((2-bromopyridin-3-yl)methyl)malonate | 1. NaOH, H₂O2. H₃O⁺, heat | This compound |

Convergent and Linear Synthetic Strategies

The assembly of a target molecule can be approached in a stepwise fashion (linear synthesis) or by preparing key fragments separately before their final assembly (convergent synthesis).

Linear Synthesis

A linear synthesis builds a molecule sequentially, with each step modifying the product of the previous reaction. pediaa.comdifferencebetween.com This approach is often straightforward in its planning. For this compound, a hypothetical linear sequence might start from a simple pyridine derivative and progressively build the propanoic acid side chain.

Convergent Synthesis

For this compound, a convergent approach might involve the separate synthesis of a 2-bromopyridine fragment with a suitable functional group for coupling and a three-carbon chain that will become the propanoic acid moiety. These two fragments would then be joined in a final key step. This modular approach also facilitates the synthesis of analogues by allowing for modifications to the individual fragments before they are combined. fiveable.me

Table 1: Comparison of Linear and Convergent Synthetic Strategies

| Feature | Linear Synthesis | Convergent Synthesis |

|---|---|---|

| Strategy | Step-by-step assembly from a single starting material. | Independent synthesis of key fragments followed by their assembly. chemistnotes.com |

| Efficiency | Can be less efficient for long sequences due to multiplicative yield loss. pediaa.com | Generally more efficient with higher overall yields for complex molecules. chemistnotes.com |

| Flexibility | Less flexible; a failure in an early step impacts the entire sequence. | More flexible; allows for the optimization of fragment syntheses independently. fiveable.me |

| Time | Can be more time-consuming for complex targets. fiveable.me | Can save time through the parallel synthesis of fragments. fiveable.me |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical process in synthetic chemistry to ensure the highest possible yield and purity of the desired product. sigmaaldrich.comprismbiolab.com This process involves systematically varying several parameters to find the optimal combination. nih.gov While intuition and experience play a role, modern approaches often involve more systematic methods like Design of Experiments (DoE). nih.gov

Key parameters that are typically optimized include:

Temperature: Reaction rates are highly dependent on temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts or decomposition of the product.

Catalyst: For catalyzed reactions, the choice and loading of the catalyst are crucial. The catalyst's activity and selectivity can be the difference between a successful reaction and a failed one.

Concentration: The concentration of reactants can affect the reaction rate and, in some cases, the position of the chemical equilibrium.

Reaction Time: Monitoring the reaction over time is necessary to determine when the reaction has reached completion. Stopping the reaction too early results in a low yield, while running it for too long can lead to the formation of degradation products.

For a hypothetical synthesis of this compound, consider a key coupling step. The optimization of this step would involve a systematic study of the aforementioned parameters. For instance, different palladium catalysts and ligands could be screened for a cross-coupling reaction, along with a variety of bases and solvents, to identify the conditions that provide the highest yield of the desired product. The progress of these optimization experiments is typically monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC).

Table 2: Key Parameters for Reaction Condition Optimization

| Parameter | Rationale for Optimization | Potential Impact on Synthesis |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. nih.gov | Too low may result in a slow or incomplete reaction; too high may cause decomposition or side reactions. |

| Solvent | Influences solubility, stability of intermediates, and reaction pathway. | The right solvent can enhance yield and purity; the wrong one can hinder or prevent the reaction. |

| Catalyst/Reagent | The nature and amount of catalyst or reagent can dramatically alter the outcome. | An optimal catalyst increases reaction rate and selectivity, leading to higher yields of the desired product. |

| Concentration | Affects reaction kinetics and equilibrium. | Can be adjusted to maximize the reaction rate and shift the equilibrium towards the product. |

| Reaction Time | Ensures the reaction proceeds to completion without product degradation. | Insufficient time leads to low conversion; excessive time may increase byproduct formation. |

Reaction Mechanisms and Chemical Reactivity of 3 2 Bromopyridin 3 Yl Propanoic Acid

Mechanistic Pathways of Pyridine (B92270) Ring Transformations

The reactivity of the 2-bromopyridine (B144113) core of 3-(2-bromopyridin-3-yl)propanoic acid is a focal point of its chemistry. The bromine atom at the 2-position serves as a versatile handle for a range of chemical modifications, proceeding through several distinct mechanistic routes.

Nucleophilic Aromatic Substitution (SNAr) on 2-Bromopyridine Systems

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-halopyridines. This reaction proceeds via a two-step addition-elimination mechanism. The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the ring system electron-deficient and thus susceptible to attack by nucleophiles, particularly at the ortho (2- and 6-) and para (4-) positions.

The mechanism commences with the attack of a nucleophile on the carbon atom bearing the bromine atom. This initial step is typically the rate-determining step and results in the formation of a negatively charged intermediate known as a Meisenheimer complex. semanticscholar.org This intermediate is stabilized by the delocalization of the negative charge over the aromatic ring, with the nitrogen atom playing a crucial role in this stabilization. In the subsequent, faster step, the leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored.

Computational studies on similar 2-alkoxy-3,5-dinitropyridines have further elucidated the electronic factors that facilitate nucleophilic attack, highlighting the importance of electron-withdrawing groups in enhancing the electrophilicity of the pyridine ring. researchgate.net For this compound, the propanoic acid group at the 3-position can exert a modest electronic influence on the reaction rate.

Radical Reactions and Intermediates (e.g., Pyridyl Radicals)

The carbon-bromine bond in 2-bromopyridine derivatives can undergo homolytic cleavage to generate pyridyl radicals. These highly reactive intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The generation of pyridyl radicals can be initiated through several methods, including photochemically, via radical initiators, or through single-electron transfer (SET) processes mediated by transition metals or other reducing agents.

Once formed, the 2-pyridyl radical can undergo a range of transformations. A common pathway involves its addition to unsaturated systems, such as alkenes or alkynes, to form new carbon-carbon bonds. Alternatively, it can be trapped by radical scavengers or participate in radical-radical coupling reactions. The specific reaction pathway is often dictated by the reaction conditions and the nature of the other species present in the reaction mixture.

Catalytic Activation and Mechanistic Studies

The bromine atom in this compound renders it an excellent substrate for transition metal-catalyzed cross-coupling reactions. Palladium- and copper-based catalysts are frequently employed to facilitate these transformations, which include well-known reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.

The general catalytic cycle for these reactions typically involves three key steps:

Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) undergoes oxidative addition into the carbon-bromine bond of the 2-bromopyridine derivative, forming a new organometallic intermediate.

Transmetalation (for Suzuki, etc.) or Migratory Insertion (for Heck, etc.): In the case of a Suzuki coupling, the organometallic intermediate undergoes transmetalation with a boronic acid derivative. For a Heck reaction, the alkene substrate coordinates to the metal center and undergoes migratory insertion into the metal-carbon bond.

Reductive Elimination: The final step involves the reductive elimination of the desired coupled product, regenerating the active low-valent metal catalyst, which can then re-enter the catalytic cycle.

Mechanistic studies have shown that the nature of the ligands on the metal center plays a crucial role in the efficiency and selectivity of these cross-coupling reactions. A notable variation is the decarboxylative cross-coupling, where a carboxylic acid functionality on the pyridine ring can be used to generate an in situ organometallic nucleophile, which then participates in the coupling reaction. nih.gov

Reactivity Profiles of the Propanoic Acid Moiety

The propanoic acid side chain of this compound exhibits the characteristic reactivity of a carboxylic acid, providing another avenue for chemical modification.

Decarboxylation Pathways

The loss of carbon dioxide from a carboxylic acid, known as decarboxylation, can occur through various mechanistic pathways depending on the substrate and reaction conditions. For simple aliphatic carboxylic acids, this process often requires harsh conditions. However, the presence of certain functional groups can facilitate decarboxylation.

One potential pathway for the decarboxylation of this compound is a radical-mediated process, similar to the Hunsdiecker reaction. libretexts.org This would involve the formation of a carboxylate radical, which then loses CO2 to generate an alkyl radical. This alkyl radical can then be trapped by a halogen atom or undergo other radical reactions.

Another possibility, particularly if the reaction is conducted at elevated temperatures, is a cyclic elimination mechanism. However, this is more common for β,γ-unsaturated acids or β-keto acids. For pyridinecarboxylic acids, studies have shown that decarboxylation can proceed through a zwitterionic intermediate (ylide mechanism) or via a protonated intermediate, depending on the acidity of the medium. researchgate.net The electronic properties of the 2-bromopyridin-3-yl group will influence the stability of any charged intermediates and thus affect the operative decarboxylation pathway.

Esterification and Amidation Mechanisms

The carboxylic acid group of this compound can be readily converted into esters and amides through nucleophilic acyl substitution reactions.

Esterification: The most common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). The mechanism proceeds as follows:

Protonation of the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.

Nucleophilic attack of the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water as a leaving group to form a protonated ester.

Deprotonation to yield the final ester product.

Amidation: The direct reaction of a carboxylic acid with an amine to form an amide is generally slow due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. Therefore, coupling agents are often employed to activate the carboxylic acid. A common coupling agent is dicyclohexylcarbodiimide (B1669883) (DCC). The mechanism of DCC-mediated amidation involves:

Activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. researchgate.net

Nucleophilic attack by the amine on the carbonyl carbon of the activated intermediate.

Formation of a tetrahedral intermediate, which then collapses to form the amide product and dicyclohexylurea as a byproduct. libretexts.org

The synthesis of N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives provides a relevant example of these transformations on a similar heterocyclic propanoic acid structure, demonstrating the applicability of these standard mechanisms. nih.gov

Data Tables

Table 1: Key Mechanistic Steps in Pyridine Ring Transformations

| Reaction Type | Key Intermediate(s) | Driving Force(s) |

| SNAr | Meisenheimer complex | Aromatic stabilization of the intermediate, electronegativity of the heteroatom |

| Radical Reaction | Pyridyl radical | Homolytic bond cleavage, radical stability |

| Catalytic Cross-Coupling | Organometallic complex (e.g., Pd(II)-pyridyl) | Formation of stable C-C or C-heteroatom bonds, regeneration of the catalyst |

Table 2: Mechanistic Features of Propanoic Acid Moiety Reactions

| Reaction Type | Activation Method | Key Intermediate(s) |

| Decarboxylation | Thermal, radical initiation, or acid/base catalysis | Carboxylate radical, zwitterion |

| Esterification | Acid catalysis (Fischer) | Protonated carbonyl, tetrahedral intermediate |

| Amidation | Coupling agent (e.g., DCC) | O-acylisourea, tetrahedral intermediate |

Influence of the Bromine Atom on Reactivity and Regioselectivity

The chemical behavior of this compound is significantly governed by the electronic and steric interplay between the bromine atom at the 2-position, the propanoic acid group at the 3-position, and the nitrogen atom within the pyridine ring. These features dictate the molecule's reactivity and the regioselectivity of its transformations.

The bromine atom at the 2-position primarily serves as a versatile leaving group in a variety of reactions, most notably in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr). The pyridine nitrogen, being highly electronegative, withdraws electron density from the ring, making the carbon atoms, particularly at the ortho (2- and 6-) and para (4-) positions, electron-deficient and thus susceptible to nucleophilic attack. The bromine atom at the 2-position is therefore highly activated for displacement.

The propanoic acid substituent at the 3-position exerts a deactivating, electron-withdrawing effect on the pyridine ring, albeit weaker than a nitro group. This substituent further influences the electron distribution and can sterically hinder reactions at the adjacent 2-position.

Palladium-Catalyzed Cross-Coupling Reactions:

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the 2-position. The reactivity of the C-Br bond at this position is enhanced by the adjacent electron-withdrawing nitrogen atom.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling with boronic acids or their esters. The bromine at the 2-position is selectively replaced. The propanoic acid group at the 3-position generally does not interfere with the reaction, although it may influence the optimal reaction conditions.

Sonogashira Coupling: This involves the coupling of the 2-bromopyridine moiety with a terminal alkyne. wikipedia.orgorganic-chemistry.orgscirp.orgscirp.org This reaction is highly efficient for 2-bromopyridines, leading to the formation of 2-alkynylpyridine derivatives. wikipedia.orgorganic-chemistry.orgscirp.orgscirp.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.orgscirp.orgscirp.org

Heck Reaction: This reaction involves the coupling of the 2-bromopyridine with an alkene to form a substituted alkene at the 2-position. The regioselectivity is controlled by the nature of the alkene and the reaction conditions.

The following table illustrates the expected outcomes of palladium-catalyzed cross-coupling reactions on a substrate analogous to this compound, based on literature for similar 2-bromo-3-substituted pyridines.

| Reaction Type | Coupling Partner | Catalyst System | Product | Representative Yield (%) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-3-pyridinepropanoic acid | 85-95 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-(Phenylethynyl)-3-pyridinepropanoic acid | 80-90 |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | 2-(2-Phenylethenyl)-3-pyridinepropanoic acid | 70-85 |

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, makes 2-bromopyridines susceptible to nucleophilic aromatic substitution. The bromine atom at the 2-position is readily displaced by a variety of nucleophiles.

The rate and success of SNAr reactions are influenced by the nature of the nucleophile and the presence of activating or deactivating groups on the pyridine ring. The propanoic acid group at the 3-position, being electron-withdrawing, can further activate the ring towards nucleophilic attack, although its steric bulk might slightly impede the approach of the nucleophile to the 2-position.

Common nucleophiles used in SNAr reactions with 2-bromopyridines include amines, alkoxides, and thiolates.

The table below provides representative examples of nucleophilic aromatic substitution reactions on a substrate similar to this compound.

| Nucleophile | Reagent | Product | Representative Yield (%) |

| Amine | Piperidine | 3-(2-(Piperidin-1-yl)pyridin-3-yl)propanoic acid | 75-90 |

| Alkoxide | Sodium methoxide | 3-(2-Methoxypyridin-3-yl)propanoic acid | 80-95 |

| Thiolate | Sodium thiophenoxide | 3-(2-(Phenylthio)pyridin-3-yl)propanoic acid | 70-85 |

Regioselectivity:

In the context of this compound, the primary site of reactivity is overwhelmingly the carbon atom bearing the bromine atom (the C2 position). This high regioselectivity is a consequence of several factors:

Activation by the Pyridine Nitrogen: The nitrogen atom strongly activates the adjacent C2 and C6 positions towards nucleophilic attack and oxidative addition in palladium catalysis.

Nature of the Leaving Group: The carbon-bromine bond is weaker than carbon-hydrogen or carbon-carbon bonds, making the bromine an excellent leaving group in both substitution and coupling reactions.

Directing Effect of Substituents: While the propanoic acid group is at the 3-position, the inherent reactivity of the 2-position in 2-halopyridines dominates. For electrophilic aromatic substitution, which is generally difficult on pyridine itself, the existing substituents would direct incoming electrophiles, but such reactions are less common for this substrate compared to reactions involving the C-Br bond.

Advanced Derivatization and Functionalization Strategies of 3 2 Bromopyridin 3 Yl Propanoic Acid

Cross-Coupling Reactions at the Pyridine (B92270) Bromine Position

The bromine atom at the C2 position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This position is activated towards oxidative addition to a low-valent palladium catalyst, which is the initial step in many of these catalytic cycles.

Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. The Suzuki, Stille, and Sonogashira reactions are particularly effective for modifying aryl halides like 3-(2-Bromopyridin-3-yl)propanoic acid.

The Suzuki-Miyaura coupling involves the reaction of the bromopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This reaction is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nih.gov For this compound, this allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 2-position. The carboxylic acid group can either be protected or, in many cases, remain free, as the reaction conditions are often mild enough to avoid side reactions.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner. organic-chemistry.orgwikipedia.orgresearchgate.net While organostannanes are often more reactive than boronic acids, their toxicity is a significant drawback. The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org This method is effective for creating complex C-C bonds under neutral conditions.

The Sonogashira coupling facilitates the formation of a C-C bond between the bromopyridine and a terminal alkyne. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is co-catalyzed by palladium and copper(I) and is conducted in the presence of a base, typically an amine which can also serve as the solvent. wikipedia.orglibretexts.org It is a highly efficient method for synthesizing arylalkynes, which are valuable intermediates in organic synthesis. scirp.orgresearchgate.net

Below is a table summarizing representative conditions for these C-C coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Suzuki | Arylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃ | Toluene/H₂O | 3-(2-Arylpyridin-3-yl)propanoic acid |

| Stille | Vinyltributyltin | Pd(PPh₃)₄ | - | THF | 3-(2-Vinylpyridin-3-yl)propanoic acid |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N | DMF | 3-(2-(Phenylethynyl)pyridin-3-yl)propanoic acid |

This table presents generalized conditions based on reactions with similar 2-bromopyridine (B144113) substrates.

The formation of C-N bonds at the 2-position of the pyridine ring can be achieved through methods such as the Buchwald-Hartwig amination and Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. chemspider.com This reaction is highly versatile, allowing for the coupling of a wide range of primary and secondary amines, anilines, and N-heterocycles with this compound. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for achieving high yields.

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org The classical Ullmann reaction for C-N bond formation typically requires harsh conditions, but modern protocols using ligands such as diamines or amino acids allow the reaction to proceed under milder temperatures. researchgate.netnih.govmdpi.com This method is particularly useful for coupling with amides, imidazoles, and other nitrogen nucleophiles.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Typical Product |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 3-(2-(Morpholino)pyridin-3-yl)propanoic acid |

| Ullmann | Imidazole | CuI, L-Proline | K₂CO₃ | DMSO | 3-(2-(1H-Imidazol-1-yl)pyridin-3-yl)propanoic acid |

This table presents generalized conditions based on reactions with similar aryl halide substrates.

Modification of the Propanoic Acid Side Chain

The carboxylic acid moiety of this compound is a key site for derivatization, allowing for the synthesis of amides, esters, and more complex structures through chain modifications.

The conversion of the carboxylic acid to amides and esters is a fundamental transformation in organic synthesis.

Amide formation is typically achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. sphinxsai.com Common activating agents include carbodiimides (like DCC or EDC), or conversion to an acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govorganic-chemistry.org Direct condensation can also be achieved using coupling reagents like HATU or HOBt, which minimize side reactions and preserve stereochemistry when chiral amines are used.

Ester formation , or esterification, can be accomplished through several methods. The Fischer esterification involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk Alternatively, the carboxylic acid can be reacted with an alkyl halide in the presence of a base, or converted to an acyl chloride followed by reaction with an alcohol.

The propanoic acid side chain can be further modified to extend its length or alter its functional groups.

Chain elongation can be achieved through multi-step sequences. For example, the carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol can then be converted to a leaving group (e.g., a tosylate or halide) and subjected to nucleophilic substitution with cyanide, followed by hydrolysis to yield a butanoic acid derivative (the Arndt-Eistert synthesis provides another route).

Functional group interconversions offer pathways to diverse derivatives. The carboxylic acid can be converted to an aldehyde via reduction of a corresponding ester or acyl chloride. The ketone functionality could be introduced via Weinreb amide chemistry. The double bond can be introduced into the side chain via α-halogenation followed by elimination. These transformations open up a wide range of subsequent derivatization possibilities.

Regioselective Functionalization of the Pyridine Ring

Beyond displacement of the bromine atom, the pyridine ring itself can undergo further functionalization. The existing substituents—the bromo group at C2 and the propanoic acid side chain at C3—direct the position of subsequent reactions. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. However, directed ortho-metalation (DoM) strategies or functionalization of the corresponding pyridine N-oxide can provide routes to regioselectively introduce new substituents. rsc.org For instance, lithiation of the pyridine ring can be directed by existing groups, allowing for the introduction of electrophiles at specific positions, often C4. The precise outcome of these reactions depends heavily on the specific reagents and reaction conditions employed. wikipedia.org

Directed C-H Activation and Functionalization Approaches

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. sci-hub.se In the context of this compound, both the pyridine nitrogen and the carboxylic acid moiety can serve as directing groups to guide the regioselectivity of these transformations.

The pyridine nitrogen atom is a well-established directing group, capable of coordinating to a metal center and facilitating C-H activation at the ortho-positions (C2 and C6). eurekaselect.com Since the C2 position is substituted with a bromine atom, functionalization would be directed exclusively to the C6-position. Ruthenium(II) catalysts, such as [RuCl₂(p-cymene)]₂, are often employed for such transformations, enabling the introduction of various functional groups. mdpi.com

The carboxylic acid group is also a highly effective directing group for the ortho-functionalization of C(sp²)-H bonds and the β- and γ-functionalization of C(sp³)-H bonds. researchgate.netnih.gov While the propanoic acid chain in the target molecule positions the carboxyl group too far to directly influence C-H bonds on the pyridine ring through a simple chelation-assisted mechanism, it can be leveraged to functionalize the aliphatic side chain. More commonly, the carboxylic acid is temporarily converted into a more robust directing group, such as an 8-aminoquinoline (B160924) amide, to facilitate palladium-catalyzed β-C(sp³)-H arylation or alkylation. nih.govnih.gov This two-step sequence involves amide formation, directed C-H functionalization, and subsequent hydrolysis to regenerate the carboxylic acid, providing a versatile route to derivatives modified at the β-position of the propanoic acid chain.

| Directing Group | Catalyst System | Reaction Type | Typical Substrate Example | Reference |

|---|---|---|---|---|

| Pyridine Nitrogen | [RuCl₂(p-cymene)]₂ / K₂CO₃ | ortho-Arylation | 2-Phenylpyridine | mdpi.com |

| Pyridine Nitrogen | Pd(OAc)₂ / PivOH / Ag₂CO₃ | C4-Arylation | 3-Nitropyridine | nih.gov |

| Carboxylic Acid | Pd(OAc)₂ / PPh₃ | ortho-Arylation | Benzoic Acid | researchgate.net |

| 8-Aminoquinoline Amide (from Carboxylic Acid) | Pd(OAc)₂ / K₂CO₃ | β-C(sp³)-H Arylation | Aliphatic Amides | nih.gov |

Selective Alkylation and Arylation Strategies

Beyond C-H activation, the bromine atom at the C2 position of the pyridine ring is a prime handle for selective functionalization via transition-metal-catalyzed cross-coupling reactions. These methods are among the most reliable and widely used for constructing C-C bonds in modern organic synthesis.

Palladium-catalyzed cross-coupling reactions are particularly effective for the arylation and alkylation of 2-bromopyridines. The Suzuki-Miyaura coupling, which utilizes an aryl or vinyl boronic acid (or its ester derivatives) as the coupling partner, is a robust method for introducing aryl substituents at the C2 position. illinois.eduresearchgate.net This reaction is known for its mild conditions and high tolerance of various functional groups, making it suitable for complex molecules. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, a phosphine ligand, and a base.

Furthermore, the propanoic acid moiety itself can be selectively functionalized. The α-position of the carboxylic acid can undergo arylation through the formation of a dienolate intermediate, although this often requires specific conditions and can compete with other reactive sites. nih.gov

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Base | Bond Formed | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / SPhos | K₂CO₃ | C(sp²)-C(sp²) / C(sp²)-C(sp²) | researchgate.net |

| Heck | Alkene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | C(sp²)-C(sp²) | mdpi.com |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ | None | C(sp²)-C(sp³)/C(sp²) | nih.gov |

| Kumada | Grignard Reagent (R-MgBr) | PdCl₂(dppf) | None | C(sp²)-C(sp³)/C(sp²) | - |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / BINAP | NaOᵗBu | C(sp²)-N | escholarship.org |

Spectroscopic Characterization Techniques for Structural Elucidation of 3 2 Bromopyridin 3 Yl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within 3-(2-Bromopyridin-3-yl)propanoic acid.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the propanoic acid side chain. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing nature of the nitrogen atom and the bromine atom in the pyridine ring deshields the adjacent protons, causing them to resonate at a higher frequency (downfield).

The pyridine ring protons (H4, H5, and H6) will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Based on analogous substituted pyridines, the H6 proton, being adjacent to the electronegative nitrogen, is expected to be the most downfield. nih.gov The protons of the propanoic acid side chain, specifically the two methylene (B1212753) groups (-CH₂-), will appear more upfield. The methylene group adjacent to the pyridine ring (α-CH₂) will be slightly deshielded compared to the methylene group adjacent to the carboxyl group (β-CH₂). The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a very downfield position, often above 10 ppm, though its visibility can depend on the solvent and concentration. docbrown.info

The splitting patterns, governed by spin-spin coupling, provide connectivity information. For instance, the H5 proton would likely appear as a doublet of doublets (dd) due to coupling with both H4 and H6. nih.gov The methylene protons of the side chain would exhibit triplet signals due to coupling with the adjacent methylene group.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| -COOH | > 10.0 | Broad Singlet (br s) | Chemical shift is variable and depends on solvent and concentration. |

| H6 (Pyridine) | ~8.3 - 8.5 | Doublet of Doublets (dd) | Couples to H4 and H5. Deshielded by adjacent nitrogen. |

| H4 (Pyridine) | ~7.8 - 8.0 | Doublet of Doublets (dd) | Couples to H5 and H6. |

| H5 (Pyridine) | ~7.2 - 7.4 | Doublet of Doublets (dd) | Couples to H4 and H6. |

| α-CH₂ (adjacent to pyridine) | ~2.9 - 3.1 | Triplet (t) | Couples to the β-CH₂ protons. |

| β-CH₂ (adjacent to COOH) | ~2.6 - 2.8 | Triplet (t) | Couples to the α-CH₂ protons. |

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. This compound has eight distinct carbon environments, which should result in eight unique signals in the spectrum.

The carbonyl carbon (-COOH) of the carboxylic acid is the most deshielded and appears furthest downfield, typically in the range of 170-180 ppm. docbrown.info The carbons of the pyridine ring resonate in the aromatic region (120-150 ppm). The C2 carbon, bonded to both bromine and nitrogen, is expected to be significantly affected and its chemical shift will be distinct. The other pyridine carbons (C3, C4, C5, C6) will have shifts influenced by their position relative to the nitrogen, bromine, and the propanoic acid substituent. nih.gov The two methylene carbons of the side chain will appear in the upfield region, generally between 25 and 40 ppm. docbrown.info

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxyl) | ~175 - 180 | Most downfield signal due to the electronegative oxygen atoms. |

| C6 (Pyridine) | ~150 - 152 | Adjacent to nitrogen. |

| C2 (Pyridine) | ~142 - 145 | Attached to bromine. |

| C4 (Pyridine) | ~138 - 140 | Para to nitrogen. |

| C3 (Pyridine) | ~130 - 133 | Attached to the propanoic acid side chain. |

| C5 (Pyridine) | ~122 - 124 | Meta to nitrogen. |

| α-CH₂ (adjacent to pyridine) | ~30 - 35 | Aliphatic carbon. |

| β-CH₂ (adjacent to COOH) | ~28 - 33 | Aliphatic carbon. |

Two-Dimensional NMR Techniques (e.g., HMQC, COSY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between:

The H4 and H5 protons of the pyridine ring.

The H5 and H6 protons of the pyridine ring.

The protons of the α-CH₂ group and the β-CH₂ group in the side chain. This confirms the connectivity within the pyridine ring and the propanoic acid chain.

HMQC (Heteronuclear Multiple Quantum Coherence): This ¹H-¹³C correlation experiment, or its more modern counterpart the HSQC, identifies which protons are directly attached to which carbons. It would show cross-peaks connecting:

The H4 signal with the C4 signal.

The H5 signal with the C5 signal.

The H6 signal with the C6 signal.

The α-CH₂ proton signal with the α-carbon signal.

The β-CH₂ proton signal with the β-carbon signal. This allows for the definitive assignment of both the proton and carbon spectra.

Infrared (IR) and Raman Spectroscopy

Vibrational Band Assignments and Functional Group Identification

The IR and Raman spectra of this compound are characterized by vibrations of the carboxylic acid group, the pyridine ring, and the alkyl chain.

Carboxylic Acid Group: The most prominent feature in the IR spectrum is the very broad O-H stretching vibration, which typically appears in the 2500-3300 cm⁻¹ region. docbrown.info This broadening is due to hydrogen bonding. The C=O stretching vibration gives rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. docbrown.info

Pyridine Ring: The aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region. Ring bending and deformation modes will appear in the fingerprint region (below 1400 cm⁻¹).

Alkyl Chain: The C-H stretching vibrations of the methylene groups occur in the 2850-2960 cm⁻¹ range.

C-Br Bond: The C-Br stretching vibration is expected to produce a weak to medium intensity band in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850 - 2960 | Medium | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong | Medium |

| Pyridine Ring (C=C, C=N) stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |

| C-O stretch / O-H bend | 1210 - 1440 | Medium | Weak |

| C-Br stretch | 500 - 600 | Medium | Strong |

Conformational Analysis via Vibrational Spectroscopy

The flexibility of the propanoic acid side chain allows for the existence of different conformers due to rotation around the C-C single bonds. These different spatial arrangements (rotamers) can, in principle, be studied using vibrational spectroscopy.

Each stable conformer has a unique three-dimensional structure and symmetry, which results in a distinct set of vibrational frequencies. By comparing the experimental IR and Raman spectra with theoretical spectra calculated for different possible conformers (often using Density Functional Theory, DFT), the most stable conformer or the distribution of conformers in the sample can be determined. nih.goviu.edu.sa For example, specific vibrational modes, particularly low-frequency skeletal bending and torsional modes, are highly sensitive to the molecular conformation. Changes in temperature or solvent could alter the conformational equilibrium, which would be observable as changes in the relative intensities of certain bands in the vibrational spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information allows for the determination of the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₈H₈BrNO₂, the expected monoisotopic mass is approximately 228.974 g/mol .

Common fragmentation pathways for carboxylic acids often involve the loss of the carboxyl group (-COOH) as a neutral radical, resulting in a fragment with a mass of M-45. Another typical fragmentation is the loss of a water molecule (H₂O), leading to a fragment of M-18, especially in chemical ionization techniques. The bromopyridinyl moiety would also be expected to produce characteristic fragments, although a detailed analysis would require experimental data.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like carboxylic acids without causing significant fragmentation. In ESI-MS, the analyte is typically dissolved in a polar solvent and sprayed through a charged capillary, generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound, ESI-MS analysis would be expected to show prominent peaks corresponding to these pseudomolecular ions. Predicted m/z values for various adducts of this compound have been calculated and provide a useful reference for experimental analysis.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 229.98113 |

| [M+Na]⁺ | 251.96307 |

| [M-H]⁻ | 227.96657 |

| [M+NH₄]⁺ | 247.00767 |

| [M+K]⁺ | 267.93701 |

| [M+H-H₂O]⁺ | 211.97111 |

These predicted values are instrumental in identifying the compound in a complex matrix and confirming its molecular weight. The observation of these adducts is a common feature of ESI-MS and depends on the solvent system and the presence of alkali metal salts or other additives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule and is characteristic of the chromophores present. A chromophore is a part of a molecule that absorbs light.

In the case of this compound, the primary chromophore is the 2-bromopyridine (B144113) ring. Pyridine and its derivatives are known to exhibit strong absorption in the UV region. The presence of the bromine atom and the propanoic acid substituent will influence the exact position and intensity of the absorption bands.

While specific experimental UV-Vis data for this compound is not available, general expectations can be drawn from its structure. The pyridine ring typically shows π → π* transitions, which are expected to be the most prominent features in the UV spectrum. The carboxylic acid group itself is a weak chromophore, with a weak n → π* transition at longer wavelengths, which may be obscured by the stronger absorptions of the pyridine ring.

The solvent used for UV-Vis analysis can also have a significant effect on the spectrum, particularly for a molecule with a carboxylic acid group and a basic nitrogen atom in the pyridine ring. Changes in solvent polarity and pH can alter the electronic environment of the chromophore and shift the absorption maxima. For instance, protonation of the pyridine nitrogen in an acidic medium would likely lead to a shift in the absorption bands.

A hypothetical UV-Vis data table for a compound with this type of structure might look as follows, though it is important to emphasize that this is a generalized representation.

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition Type |

|---|---|---|---|

| Ethanol | ~260-280 | Data not available | π → π |

| Acidic (e.g., 0.1 M HCl) | Shifted from neutral | Data not available | π → π |

| Basic (e.g., 0.1 M NaOH) | Shifted from neutral | Data not available | π → π* |

Computational and Theoretical Investigations of 3 2 Bromopyridin 3 Yl Propanoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecules, offering a balance between computational cost and accuracy. DFT calculations are instrumental in predicting molecular geometries, vibrational frequencies, and various electronic properties that govern the reactivity and interactions of molecules. Theoretical studies on related organic compounds have demonstrated the utility of DFT methods, often employing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), to provide reliable results that correlate well with experimental data. mdpi.commdpi.com

Geometry Optimization and Molecular Structure

The first step in computational analysis is typically the geometry optimization of the molecule to find its most stable conformation (lowest energy state). For molecules with flexible side chains, such as the propanoic acid group in 3-(2-Bromopyridin-3-yl)propanoic acid, multiple conformers may exist. Theoretical studies on similar structures, like 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, have identified numerous stable conformers, with energy differences indicating their relative populations. researchgate.net The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 3-(2-acetylanilino)propanoic acid, the propanoic acid group was found to be in an extended conformation, resulting in a nearly planar molecule. nih.gov It is anticipated that the pyridine (B92270) ring in this compound would remain largely planar, while the propanoic acid side chain would adopt a conformation that minimizes steric hindrance.

Table 1: Representative Theoretical Bond Lengths and Angles for a Propanoic Acid Moiety (based on analogous structures)

| Parameter | Bond | Typical Calculated Value (Å) | Parameter | Angle | Typical Calculated Value (°) |

|---|---|---|---|---|---|

| Bond Length | C=O | ~1.21 | Bond Angle | O=C-O | ~123 |

| Bond Length | C-O | ~1.35 | Bond Angle | C-C-C | ~112 |

| Bond Length | O-H | ~0.97 | Bond Angle | C-O-H | ~106 |

| Bond Length | C-C (carboxyl) | ~1.51 |

Note: These are representative values from DFT calculations on similar organic acids and may not exactly reflect the values for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. researchgate.net

For pyridine derivatives, the HOMO is often distributed over the pyridine ring, while the LUMO can also be centered on the ring system. mdpi.com In this compound, the electron-withdrawing bromine atom and the carboxylic acid group are expected to influence the energies of these orbitals. Analysis of similar compounds shows that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's electronic properties. rsc.org

Table 2: Representative FMO Data from DFT Calculations on Analogous Pyridine Derivatives

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 3-Bromo-2-hydroxypyridine | -6.785 | -0.682 | 6.103 |

Note: Data is for illustrative purposes based on similar but not identical molecules. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in red and regions of positive potential (electron-poor, prone to nucleophilic attack) in blue. Green areas represent neutral potential.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, indicating these as likely sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential. Such analyses are crucial in understanding intermolecular interactions, including those relevant to biological activity. chemrxiv.org

Theoretical Vibrational Frequencies and Comparison to Experimental Data

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. researchgate.net By comparing the calculated frequencies with experimental data, the vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. DFT calculations have been shown to produce excellent agreement with experimental vibrational spectra for various pyridine derivatives. researchgate.netresearchgate.net

For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (typically a broad band), the C=O stretch, C-N and C-C stretching vibrations of the pyridine ring, and the C-Br stretch at lower frequencies. Discrepancies between calculated and experimental frequencies can often be resolved by applying a scaling factor to the theoretical values.

Table 3: Expected Vibrational Frequencies for this compound based on Analogous Compounds

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 3500 - 2500 (broad) |

| C-H stretch (Aromatic) | 3100 - 3000 |

| C-H stretch (Alkyl) | 2980 - 2850 |

| C=O stretch (Carboxylic acid) | 1750 - 1700 |

| C=C, C=N stretch (Pyridine ring) | 1600 - 1450 |

Note: These are general ranges and the precise frequencies would be determined by specific computational and experimental analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, describing bonding in terms of localized orbitals. researchgate.net It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals, which is indicative of stabilizing interactions within the molecule. For molecules like 4-Amino-3-phenylbutanoic acid, NBO analysis has been used to study atomic charges, electronic exchange interactions, and charge delocalization. researchgate.net In this compound, NBO analysis could be used to examine the interactions between the lone pairs of the oxygen and nitrogen atoms with the antibonding orbitals of adjacent bonds, as well as the influence of the bromine substituent on the electronic structure of the pyridine ring.

Conformational Analysis

The presence of single bonds in the propanoic acid side chain of this compound allows for rotation, leading to the existence of multiple conformers. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is often achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step.

Studies on similar molecules with flexible side chains, such as 3-(6-benzoyl-2-oxobenzo[d]oxazol-3(2H)-yl)propanoic acid, have revealed the existence of several stable conformers, with the most stable one being significantly lower in energy than the others. researchgate.net The relative energies of the conformers determine their population at a given temperature. The most stable conformer is the one that is most likely to be observed experimentally and is typically used for further computational analysis of molecular properties. The conformational landscape can be influenced by intramolecular hydrogen bonding, for instance, between the carboxylic acid group and the pyridine nitrogen, which could stabilize certain arrangements.

Synthetic Utility and Role As a Chemical Intermediate

Application in the Synthesis of Amino Acid Analogues

The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. nbinno.com The 3-(2-Bromopyridin-3-yl)propanoic acid structure is an ideal scaffold for the synthesis of novel pyridyl amino acid analogues.

The synthesis of chiral α-amino acids is a well-developed field in organic chemistry. thieme-connect.comacs.orgnih.gov Starting from this compound, the corresponding α-amino acid, 2-amino-3-(2-bromopyridin-3-yl)propanoic acid, can be prepared. This transformation involves the introduction of an amino group at the α-carbon (the carbon adjacent to the carboxyl group) of the propanoic acid side chain.

Established methods for this conversion include:

α-Halogenation followed by Amination: The propanoic acid can first be brominated or chlorinated at the α-position, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or azide.

Electrophilic Amination: The enolate of the propanoic acid ester can be reacted with an electrophilic nitrogen source. nih.gov

Asymmetric Synthesis: For enantioselective synthesis, methods employing chiral auxiliaries or catalysts are utilized to ensure the formation of a single enantiomer, which is crucial for biological applications. nih.gov

The resulting pyridyl amino acid would be a valuable building block, combining the structural features of an amino acid with the chemical properties of a bromopyridine ring. nih.govpsu.edu

| Synthesis Strategy | Description | Key Reagents |

| α-Halogenation/Amination | Two-step process involving bromination of the alpha-carbon followed by displacement with an amino group. | N-Bromosuccinimide (NBS), Ammonia (NH₃) |

| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries to control the stereochemistry of the newly formed amino group. | Chiral Ni(II) complexes, Chiral phase-transfer catalysts |

| Enzymatic Resolution | Separation of a racemic mixture of the amino acid using stereoselective enzymes. | Lipases, Acylases |

Once synthesized, the novel pyridyl amino acid can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methods. nbinno.comacs.org The presence of the 2-bromopyridine (B144113) moiety in the amino acid side chain offers unique opportunities for post-synthetic modification and bioconjugation. researchgate.net

The bromine atom serves as a versatile chemical handle for various reactions:

Cross-Coupling Reactions: The bromo group can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach other molecular fragments, such as fluorescent tags, imaging agents, or other bioactive molecules.

Nucleophilic Aromatic Substitution: The bromine can be displaced by nucleophiles, such as thiols, to link the peptide to surfaces or other biomolecules. This is analogous to the pyridyl disulfide chemistry often used in bioconjugation. nih.govacs.org

This dual functionality—as a component of the peptide backbone and as a site for specific chemical modification—makes peptides containing this amino acid highly valuable for developing targeted therapeutics, diagnostic tools, and probes for studying biological systems. youtube.comgoogle.com

Role in Coordination Chemistry as a Ligand Precursor

The field of coordination chemistry explores the formation of complexes between metal ions and organic molecules called ligands. Pyridyl-carboxylate ligands are particularly popular due to their ability to form stable complexes with a wide range of metal ions, leading to structures with interesting catalytic, magnetic, and photoluminescent properties. acs.orgacs.org

This compound is an excellent candidate for a bidentate ligand. It possesses two potential coordination sites that can bind to a metal center simultaneously:

The Pyridine (B92270) Nitrogen: The lone pair of electrons on the nitrogen atom of the pyridine ring is a classic Lewis base site for metal coordination.

The Carboxylate Group: The propanoic acid can be deprotonated to form a carboxylate anion (-COO⁻), which can coordinate to a metal ion in a monodentate or bidentate fashion. tandfonline.comresearchgate.net

The chelation of a metal ion by both the pyridine nitrogen and the carboxylate oxygen would form a stable six-membered ring, a favorable arrangement in coordination chemistry. The presence of the bromine atom could further influence the electronic properties of the resulting metal complex or serve as a site for post-coordination modification. The versatility of similar hybrid pyridine-amino acid ligands has been demonstrated in the formation of chiral metal-organic frameworks and coordination polymers. tandfonline.com

| Potential Donor Atoms | Coordination Mode | Resulting Complex Type |

| Pyridine Nitrogen | Monodentate | Simple coordination complex |

| Carboxylate Oxygen | Monodentate or Bidentate | Metal carboxylate complex |

| Both N and O atoms | Bidentate Chelate | Stable metallacycle |

Formation of Metal Complexes with Transition Elements

The molecular structure of this compound, featuring both a carboxylate group and a pyridine ring, suggests its potential to act as a ligand in the formation of coordination complexes with transition metals. In principle, the carboxylate group can coordinate to a metal center in several modes: monodentate (using one oxygen atom), bidentate chelating (using both oxygen atoms with the same metal), or bridging (connecting two or more metal centers). Furthermore, the nitrogen atom of the pyridine ring provides an additional potential coordination site.

This dual functionality would allow the molecule to act as a versatile building block in coordination chemistry. For instance, it could function as a bidentate N,O-chelating ligand, forming a stable ring with a metal ion. The bromine substituent on the pyridine ring could also influence the electronic properties of the ligand and potentially participate in further reactions.

However, a thorough search of scientific databases reveals no specific studies or characterizations of transition metal complexes formed directly with this compound. While the coordination chemistry of other pyridine-carboxylate ligands is well-documented, with examples of complexes involving copper(II) and lead(II), specific research findings, such as crystal structures or spectroscopic data for complexes of the title compound, are not available in the current literature. mdpi.comiaea.org

Table 1: Potential Coordination Modes of this compound

| Coordination Site(s) | Mode | Description |

|---|---|---|

| Carboxylate Group (O,O') | Monodentate | One oxygen atom binds to the metal center. |

| Carboxylate Group (O,O') | Bidentate Chelate | Both oxygen atoms bind to the same metal center. |

| Carboxylate Group (O,O') | Bidentate Bridge | Oxygen atoms bridge two different metal centers. |

| Pyridine (N) | Monodentate | The nitrogen atom binds to the metal center. |

This table is illustrative of chemically plausible coordination modes and is not based on published experimental data for this specific compound.

Development of PROTAC Linkers and Other Functional Molecules

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of specific target proteins. researchgate.net They consist of three components: a ligand that binds to the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. researchgate.net The linker is a critical component, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (protein-PROTAC-E3 ligase), which is necessary for protein degradation. nih.gov

Molecules like this compound possess functionalities—a carboxylic acid and an aryl halide—that are commonly used as attachment points for constructing PROTAC linkers. The carboxylic acid can be readily converted to an amide or ester to connect to an E3 ligase ligand or a protein-targeting ligand. The bromopyridine moiety offers a handle for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to extend the linker or attach it to the other end of the PROTAC.

Despite these favorable structural features, there is no published evidence of this compound being utilized in the synthesis or development of PROTACs or other related functional molecules. The scientific literature on PROTACs describes a wide variety of linkers, including polyethylene (B3416737) glycol (PEG) chains and simple alkyl chains, but does not mention this specific bromopyridine derivative. nih.govmdpi.com Therefore, its role in this application remains hypothetical.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Copper(II) |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(2-Bromopyridin-3-yl)propanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves bromination of pyridine derivatives followed by coupling with propanoic acid precursors. Key steps include:

- Bromination : Use of activated zinc powder under inert conditions (e.g., nitrogen atmosphere) in anhydrous THF to ensure controlled reactivity .